![molecular formula C26H26FN5O3 B2598288 2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326873-39-5](/img/structure/B2598288.png)

2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

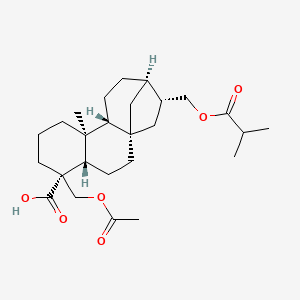

The synthesis of Compound X involves the condensation of appropriate precursors. Researchers have reported several synthetic routes, including cyclization reactions, amidation, and coupling strategies. Notably, the introduction of the 4-fluorophenyl group and the methoxyphenyl-piperazine moiety plays a crucial role in achieving the desired structure. Detailed synthetic protocols are available in the literature .

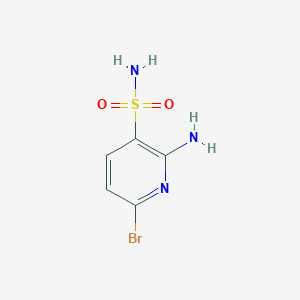

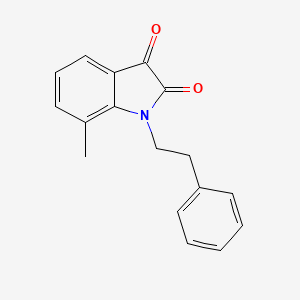

Molecular Structure Analysis

Compound X’s molecular structure consists of a pyrazolo[1,5-a]pyrazine ring fused with a 4H,5H-pyrazin-4-one ring. The piperazine moiety is attached to the pyrazolo[1,5-a]pyrazine core via a three-carbon linker. The fluorine atom on the phenyl ring contributes to its pharmacological properties. Computational studies, including molecular docking and dynamics simulations, provide insights into its binding interactions with target proteins .

Aplicaciones Científicas De Investigación

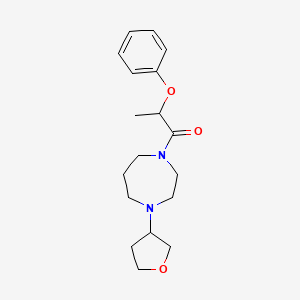

G Protein-Biased Dopaminergics

The compound is part of a series exploring 1,4-disubstituted aromatic piperazines, which are known to interact with aminergic G protein-coupled receptors. A study by Möller et al. (2017) highlighted the synthesis of high-affinity dopamine receptor partial agonists incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage. These compounds, including variations similar to the specified chemical structure, showed a preference for G protein activation over β-arrestin recruitment, indicating their potential as novel therapeutics for conditions like psychosis (Möller et al., 2017).

Antimycobacterial Properties

Research conducted by Sriram et al. (2006) involved synthesizing a series of pyrazinamide Mannich bases, including compounds structurally related to the specified molecule. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives showing significant in vitro and in vivo efficacy. This points to the potential application of such compounds in developing new treatments for tuberculosis (Sriram et al., 2006).

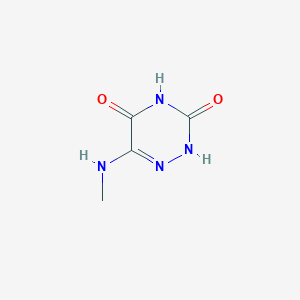

Pharmacological Activities of Fused Heterocyclic Systems

Mahmoud et al. (2017) focused on synthesizing various fused heterocyclic systems, including derivatives of pyrazolo[1,5-a]pyrazin-4-one. These compounds were assessed for their antioxidant and anticancer activities. The study suggests that such molecular frameworks could be promising for developing new chemical entities with considerable pharmacological benefits (Mahmoud et al., 2017).

Novel Antimicrobials and Biofilm Inhibitors

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, related in structure to the compound . These hybrids were evaluated for their antibacterial and cytotoxic activities, showing significant efficacy against various bacterial strains and biofilm inhibition. The research underscores the potential of such compounds in addressing bacterial resistance and biofilm-related issues (Mekky & Sanad, 2020).

Mecanismo De Acción

Compound X is a potential acetylcholinesterase (AChE) inhibitor . AChE plays a critical role in acetylcholine hydrolysis, and inhibiting this enzyme increases acetylcholine levels. Competitive inhibition by Compound X suggests that it competes with acetylcholine for the active site of AChE. Further kinetic studies and molecular docking reveal its binding affinity and interactions with the enzyme .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN5O3/c1-35-24-5-3-2-4-22(24)29-12-14-30(15-13-29)25(33)10-11-31-16-17-32-23(26(31)34)18-21(28-32)19-6-8-20(27)9-7-19/h2-9,16-17,21,23,28H,10-15,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVUVOYPTOLSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2598207.png)

![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)

![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)